AGN 191976

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H34O6 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

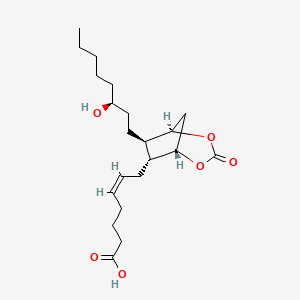

(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |

InChI Key |

CVQLYMOSZQTFDP-NFUXFLSFSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC(=O)O2)O |

Canonical SMILES |

CCCCCC(CCC1C2CC(C1CC=CCCCC(=O)O)OC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

AGN 191976: A Technical Guide to its Mechanism of Action as a Thromboxane A2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 191976 is a potent and selective thromboxane A2 (TP) receptor agonist. Structurally, it is a 9,11-cyclic carbonate derivative of prostaglandin F2 alpha. While exhibiting pharmacological activity comparable to the well-characterized TP receptor agonist U-46619 in various smooth muscle preparations, this compound displays a unique and potent ocular hypotensive effect, suggesting the involvement of distinct TP receptor subtypes in the eye. This guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, detailing experimental protocols, and illustrating key signaling pathways and workflows.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

This compound functions as a direct agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The TP receptor is the primary mediator of the biological effects of its endogenous ligand, thromboxane A2 (TXA2)[1]. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation[1]. The actions of this compound, by activating TP receptors, mimic these effects in various tissues.

Two main isoforms of the human TP receptor, TPα and TPβ, have been identified, arising from alternative mRNA splicing[1]. These isoforms differ in their C-terminal tails, which can lead to differential G-protein coupling and downstream signaling. Notably, platelets exclusively express the TPα isoform[1]. The differential effects of this compound, particularly its ocular hypotensive properties not shared by other TP agonists like U-46619, strongly suggest a selective interaction with TP receptor subtypes, potentially involving these isoforms or other yet-to-be-fully-characterized receptor variants.

Quantitative Data

The functional potency of this compound has been characterized in several in vitro systems. The following tables summarize the available quantitative data, primarily focusing on its half-maximal effective concentration (EC50) in inducing physiological responses.

Table 1: In Vitro Functional Activity of this compound

| Preparation | Agonist | EC50 (nM) |

| Rat Aorta | This compound | 0.23[2] |

| Human Platelets | This compound | 24[2] |

Table 2: Comparative In Vitro Functional Activity

| Preparation | This compound (EC50, nM) | U-46619 (EC50, nM) |

| Rat Aorta | 0.23[2] | ~2.3 (calculated based on 10x less potency than this compound) |

Signaling Pathways

Activation of TP receptors by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq and G13 families of G-proteins.

Gq-Mediated Pathway

Activation of the Gq alpha subunit by the TP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to various cellular responses, including smooth muscle contraction and platelet aggregation.

G13-Mediated Pathway

The TP receptor also couples to the G13 family of G-proteins. This interaction activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained increase in phosphorylated myosin light chains, resulting in enhanced smooth muscle contraction.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to characterize the activity of TP receptor agonists like this compound.

In Vitro Smooth Muscle Contraction Assay (Rat Aorta)

This assay assesses the ability of a compound to induce contraction in isolated vascular smooth muscle.

Protocol Overview:

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Measurement: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied.

-

Compound Addition: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ baths.

-

Data Analysis: The contractile responses are measured as a percentage of the maximum response to a standard agonist (e.g., potassium chloride). EC50 values are calculated by non-linear regression analysis.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce the aggregation of platelets.

Protocol Overview:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Platelet Aggregometry: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of PRP in an aggregometer.

-

Compound Addition: A baseline light transmission is established, and then this compound is added to the PRP at various concentrations.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. EC50 values are determined from the concentration-response curves.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the thromboxane A2 receptor system. Its potent and selective agonism, coupled with its unique ocular hypotensive effects, highlights the potential for developing novel therapeutics targeting TP receptor subtypes. Further research is warranted to fully elucidate the specific G-protein coupling and downstream signaling pathways that mediate its distinct pharmacological profile, particularly in ocular tissues. A more detailed understanding of its interaction with TP receptor isoforms will be crucial for the rational design of next-generation TP receptor modulators with improved tissue selectivity and therapeutic efficacy.

References

AGN 191976: A Case of Mistaken Identity - Reclassification as a Thromboxane A2 Receptor Agonist

Initial investigations into the pharmacological profile of AGN 191976 have revealed a critical misidentification in its classification as a retinoic acid receptor (RAR) antagonist. Contrary to the requested topic, comprehensive data from chemical suppliers and pharmacology databases definitively characterize this compound as a potent and selective thromboxane A2 (TP) receptor agonist. This guide will address this discrepancy, clarify the true mechanism of action for this compound, and provide a detailed overview of its established role, a subject of importance for researchers in vascular biology and related fields.

While compounds developed by Allergan (bearing the "AGN" prefix) such as AGN 193109 and AGN 194310 are well-documented, high-affinity RAR antagonists, this compound operates within a completely different signaling paradigm.[1][2] This distinction is crucial for the accurate design and interpretation of scientific studies.

Corrected Pharmacological Profile of this compound

This compound is a potent agonist of the thromboxane A2 receptor, a G-protein coupled receptor that plays a critical role in vasoconstriction and platelet aggregation.[1][3] Its activity has been quantified in various biological systems, demonstrating high potency.

Quantitative Data: Potency of this compound as a Thromboxane A2 Receptor Agonist

| Biological System | Parameter | Value |

| Rat Aorta | EC50 | 0.23 nM |

| Human Platelets | EC50 | 24 nM |

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The Retinoic Acid Signaling Pathway: The Target of True RAR Antagonists

To understand the initial misclassification, it is useful to visualize the signaling pathway that this compound was erroneously thought to inhibit. Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in cellular differentiation, proliferation, and apoptosis. Its effects are mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors.

Upon binding RA, RARs form heterodimers with RXRs. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. True RAR antagonists, like AGN 193109, function by competitively binding to the ligand-binding pocket of RARs, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.

The Thromboxane A2 Signaling Pathway: The True Mechanism of this compound

In contrast, this compound activates the thromboxane A2 receptor (TP receptor). This receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in physiological responses such as smooth muscle contraction (vasoconstriction) and platelet aggregation.

References

AGN 193109: A High-Affinity Pan-Antagonist for Retinoic Acid Receptors

An In-Depth Technical Guide on Binding Affinity and Functional Antagonism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 193109 is a synthetic retinoid analogue that has been identified as a potent and high-affinity pan-antagonist of retinoic acid receptors (RARs).[1] Unlike endogenous retinoids such as all-trans retinoic acid (ATRA), which activate RARs, AGN 193109 binds to these receptors without initiating the conformational changes necessary for transcriptional activation. This characteristic makes it an invaluable tool for elucidating the physiological roles of RAR signaling pathways and a potential therapeutic agent for conditions associated with excessive retinoid activity. This guide provides a comprehensive overview of the binding affinity of AGN 193109 for the three RAR subtypes—RARα, RARβ, and RARγ—and details the experimental protocols used to characterize its antagonistic properties.

Binding Affinity of AGN 193109 for RAR Subtypes

AGN 193109 exhibits high affinity for all three RAR subtypes, with dissociation constant (Kd) values in the low nanomolar range. This indicates a strong and stable interaction between AGN 193109 and the ligand-binding pocket of the receptors. The compound shows minimal selectivity among the RAR subtypes, establishing it as a pan-RAR antagonist. Importantly, AGN 193109 does not exhibit significant affinity for retinoid X receptors (RXRs), highlighting its specificity for the RAR family.[1][2][3]

| Compound | RAR Subtype | Dissociation Constant (Kd) |

| AGN 193109 | RARα | 2 nM[1][2][3] |

| RARβ | 2 nM[1][2][3] | |

| RARγ | 3 nM[1][2][3] |

Functional Antagonism and Comparative Binding

The antagonistic nature of AGN 193109 is further demonstrated in functional assays that measure its ability to inhibit the transcriptional activity induced by RAR agonists. In cell-based transactivation assays, AGN 193109 effectively blocks the agonist-induced expression of reporter genes. For instance, in RARβ-UAS-bla HEK 293T cells, AGN 193109 demonstrates a potent IC50 value of approximately 0.15 nM in antagonizing the effects of all-trans retinoic acid.[4]

To provide context for the potency of AGN 193109, the following table compares its binding affinity with that of other well-characterized retinoids. The data is presented as IC50 values, which represent the concentration of a ligand that displaces 50% of a radiolabeled tracer from the receptor.

| Compound | RARα (IC50, nM) | RARβ (IC50, nM) | RARγ (IC50, nM) |

| AGN 193109 (Antagonist) | ~2 | ~2 | ~3 |

| BMS-189453 (Antagonist) | - | - | - |

| BMS-189532 (α-selective Antagonist) | - | - | - |

| BMS-189614 (α-selective Antagonist) | - | - | - |

| All-trans Retinoic Acid (Agonist) | - | - | - |

| TTNPB (Pan-Agonist) | - | - | - |

Note: Specific IC50 values for all compounds in the comparative table were not available in the provided search results. The table structure is provided for illustrative purposes based on available information.[5]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd or Ki) of an unlabeled compound (like AGN 193109) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Preparation of Receptor Source:

-

Nuclear extracts or whole-cell lysates from cells overexpressing a specific human RAR subtype (RARα, RARβ, or RARγ) are prepared.[6] Common cell lines for this purpose include COS-1 or Sf9 insect cells (using a baculovirus expression system).

2. Radioligand:

-

A tritiated high-affinity RAR agonist, such as [3H]-all-trans retinoic acid, is used as the radiotracer.[7]

3. Assay Procedure:

-

A constant concentration of the RAR-containing preparation and the radioligand are incubated in a suitable binding buffer.

-

Increasing concentrations of the unlabeled competitor compound (AGN 193109) are added to the incubation mixture.

-

The mixture is incubated at 4°C to reach equilibrium.

-

Bound and free radioligand are separated using a method such as filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

-

The IC50 value is determined from the resulting competition curve.

-

The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transactivation Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of a nuclear receptor.

1. Cell Line:

-

A mammalian cell line (e.g., HEK 293T) is co-transfected with two plasmids:

2. Assay Procedure:

-

The transfected cells are plated in multi-well plates.

-

To test for antagonist activity, cells are pre-incubated with increasing concentrations of AGN 193109 for a short period (e.g., 30 minutes).[4]

-

A constant, sub-maximal concentration of an RAR agonist (e.g., all-trans retinoic acid) is then added to the wells.[4]

-

The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.[4]

-

The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

3. Data Analysis:

-

The reporter activity is plotted against the concentration of the antagonist.

-

The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity, is determined.

Visualizations

Retinoic Acid Receptor Signaling Pathway

References

In-depth Technical Guide: The Elusive AGN 191976

A comprehensive search for the chemical compound designated as AGN 191976 has yielded insufficient public data to create an in-depth technical guide as requested. The designation "AGN" followed by a numerical code is characteristic of internal compound identifiers used by the pharmaceutical company Allergan (now a part of AbbVie). It is highly probable that this compound represents an early-stage investigational compound that was either discontinued, renamed, or has not been disclosed in publicly accessible scientific literature or patent databases.

While direct information on this compound is unavailable, the nomenclature suggests a potential connection to other "AGN" series compounds, which have been developed for various therapeutic areas, including ophthalmology and neurology. For instance, research on allergic conjunctivitis and other ocular conditions has involved numerous compounds with similar identifiers.

Without a definitive chemical structure or experimental data for this compound, it is not possible to provide the requested detailed summary of its properties, experimental protocols, or signaling pathways.

The Nature of "AGN" Designations

Pharmaceutical companies commonly use internal coding systems to track vast numbers of compounds during the research and development process. These codes, such as the "AGN" series, serve as placeholders before a compound is assigned a non-proprietary name (United States Adopted Name or USAN) or a commercial trade name. Information about these internally coded compounds often remains proprietary unless they advance to later stages of clinical trials or are published in scientific journals or patents.

One example found during the search was the compound AGN 190727 , identified as a synonym for (E)-3-[4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl]benzoic acid. This illustrates how "AGN" numbers are linked to specific chemical entities. However, no such public association could be found for this compound.

Recommendations for Further Research

To enable the creation of the requested technical guide, it is crucial to first correctly identify the chemical structure of interest. Researchers, scientists, and drug development professionals seeking information on this compound should consider the following steps:

-

Verify the Compound Identifier: Double-check the designation "this compound" for any potential typographical errors. A single digit difference could refer to a completely different molecule.

-

Consult Internal Documentation: If this identifier was encountered in the context of internal company research, consulting internal databases or reports would be the most direct way to retrieve the necessary information.

-

Search by Chemical Name or Structure: If the chemical name or a structural representation (e.g., SMILES, InChI) of the compound is known, these can be used to search chemical databases like PubChem, Chemical Abstracts Service (CAS), and others to find associated data, including any alternative names or internal codes.

Should a verifiable chemical identity for this compound be established, a comprehensive technical guide detailing its chemical structure, properties, and biological activity, complete with data tables and diagrams, can be developed. Without this foundational information, any attempt to create such a document would be speculative and not meet the standards of a scientific or technical whitepaper.

AGN 191976: A Technical Guide to the Acetylenic Retinoid Tazarotene

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 191976 is formally known as Tazarotene, a third-generation, receptor-selective, topical retinoid.[1][2] Developed by Allergan, Tazarotene is a member of the acetylenic class of retinoids and is a prodrug that is converted to its active metabolite, tazarotenic acid (AGN 190299), in vivo.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Tazarotene, with a focus on quantitative data and experimental protocols relevant to researchers and drug development professionals.

Tazarotene was approved for medical use in 1997 and is primarily used for the treatment of plaque psoriasis and acne vulgaris.[1] Its unique chemical structure and receptor selectivity offer a distinct therapeutic profile compared to other retinoids.

Discovery and Development

The development of Tazarotene emerged from research efforts to create synthetic retinoids with improved therapeutic indices. The goal was to design a molecule with high affinity and selectivity for specific retinoic acid receptors (RARs) to maximize efficacy while minimizing off-target effects. Tazarotene was synthesized as an acetylenic retinoid, a novel class at the time, and was identified as a potent and selective RARβ and RARγ modulator.[4]

Key Milestones:

-

1988 & 1992: Patents for the preparation of Tazarotene were filed by Allergan.[5]

-

1997: Tazarotene received FDA approval for the topical treatment of psoriasis.[1][2]

-

Post-1997: Its indication was expanded to include the treatment of acne and photodamaged skin.[6]

Synthesis Pathway

The synthesis of Tazarotene involves a multi-step process, culminating in the formation of the ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate molecule.[1] An alternative patented process involves the deoxygenation of the corresponding S-oxide.[7]

A Common Synthetic Route: [1]

-

Thioether Formation: Thiophenol is alkylated with dimethylallyl bromide to yield a thioether.

-

Cyclization: A Friedel-Crafts cyclization of the resulting olefin using polyphosphoric acid (PPA) forms the thiopyran ring system.

-

Acylation: The thiopyran is then acylated with acetyl chloride in the presence of aluminum chloride to produce a methyl ketone.

-

Acetylene Formation: The enolate of the ketone is reacted with diethyl chlorophosphate to form a transient enol phosphate, which then eliminates diethyl phosphite to yield the corresponding acetylene.

-

Coupling: The acetylenic anion is coupled with Ethyl 6-chloronicotinate to afford the final product, Tazarotene.

References

- 1. Tazarotene - Wikipedia [en.wikipedia.org]

- 2. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. File:Tazarotene synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]

In Vitro Effects of Retinoid Compounds on Gene Expression: A Technical Overview

Disclaimer: Extensive searches for "AGN 191976" did not yield any publicly available scientific literature detailing its in vitro effects on gene expression. It is possible that this is an internal compound designation, a misidentification, or a compound for which research has not been published. To fulfill the user's request for a detailed technical guide, this document will focus on a closely related and well-documented synthetic retinoid, AGN 193109 , as a representative example of how such compounds modulate gene expression in vitro.

This technical guide provides an in-depth analysis of the in vitro effects of the synthetic retinoid AGN 193109 on gene expression, designed for researchers, scientists, and drug development professionals. The document outlines the molecular mechanisms, experimental protocols, and quantitative data related to the compound's activity, with a focus on its interaction with cellular signaling pathways.

Core Mechanism of Action

AGN 193109 is recognized as a potent pan-retinoic acid receptor (RAR) antagonist.[1] Retinoids, both natural and synthetic, exert their biological effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] The structure of the retinoid ligand influences the conformation of the receptor complex, which in turn affects the recruitment of co-activators or co-repressors, leading to gene activation or repression.[2] Synthetic retinoids are designed to achieve greater selectivity for RAR isotypes (α, β, γ) to minimize side effects.[2][4]

Interestingly, beyond its function as an RAR antagonist, AGN 193109 has been shown to regulate gene expression through pathways independent of RAR/RXR. Specifically, it can elevate the mRNA levels of Cytochrome P450 1A1 (CYP1A1) through the aryl hydrocarbon receptor (AhR)/aryl hydrocarbon receptor nuclear translocator (ARNT) pathway.[1] This indicates a broader and more complex mechanism of action than initially presumed for a synthetic retinoid.[1]

Quantitative Data on Gene Expression

The following table summarizes the observed in vitro effects of AGN 193109 on the expression of CYP1A1 mRNA in Hepa-1c1c7 cells, a mouse hepatoma cell line.

| Treatment Group | Concentration | Incubation Time | Fold Change in CYP1A1 mRNA Levels (vs. Control) |

| AGN 193109 | 10⁻⁵ M | 4 hours | Maximal Elevation |

| AGN 193109 | 10⁻⁵ M | 8 hours | Maximal Elevation |

| all-trans-retinoic acid | Not Specified | Not Specified | No Elevation |

Data extracted from a study by Idres et al. (2001).[1] "Maximal Elevation" indicates the highest level of induction observed in the study, though a specific numerical fold change was not provided in the abstract.

Experimental Protocols

A detailed methodology for assessing the in vitro effects of synthetic retinoids on gene expression, based on the available literature, is provided below.

Cell Culture and Treatment

-

Cell Line: Hepa-1c1c7 mouse hepatoma cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded in culture plates at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: A stock solution of AGN 193109 (dissolved in a suitable solvent like DMSO) is diluted in culture medium to the desired final concentrations. The cells are then incubated with the compound or vehicle control for specified time periods (e.g., 4 to 8 hours).

RNA Isolation and Analysis

-

RNA Extraction: Total RNA is isolated from the treated and control cells using standard methods, such as the guanidinium thiocyanate-phenol-chloroform extraction method or commercially available kits.

-

Quantification and Quality Control: The concentration and purity of the isolated RNA are determined by spectrophotometry (measuring absorbance at 260 and 280 nm). RNA integrity is assessed using gel electrophoresis.

-

Gene Expression Analysis:

-

Differential Display: This technique can be used for an initial screening to identify genes that are differentially expressed in response to the compound.[1]

-

Quantitative Real-Time PCR (qRT-PCR): To validate and quantify the changes in the expression of specific target genes (e.g., CYP1A1), qRT-PCR is performed. This involves reverse transcribing the RNA into cDNA, followed by PCR amplification using gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Protein Analysis

-

Western Blotting: To determine if the changes in mRNA levels translate to changes in protein levels, Western blotting can be performed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest (e.g., CYP1A1).

-

Enzyme Activity Assays: For enzymes like CYP1A1, functional assays such as the aryl hydrocarbon hydroxylase (AHH) activity assay can be conducted to measure the catalytic activity of the protein.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AGN 193109-mediated CYP1A1 Induction

Caption: AGN 193109 activates the AhR/ARNT pathway to induce CYP1A1 gene expression.

General Experimental Workflow for Analyzing In Vitro Gene Expression

Caption: Workflow for in vitro analysis of compound effects on gene and protein expression.

References

- 1. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective alteration of gene expression in response to natural and synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Pan-RAR Antagonists in Cell Signaling Pathways, Featuring AGN 193109 and AGN 194310

A note on the topic: Initial research indicates that AGN 191976 is a potent and selective thromboxane A2-sensitive (TP) receptor agonist, with EC50 values of 0.23 nM and 24 nM in rat aorta and human platelets, respectively. This guide will instead focus on the closely related and extensively studied pan-Retinoic Acid Receptor (RAR) antagonists, AGN 193109 and AGN 194310 , as representative molecules for understanding the role of this class of compounds in modulating key cell signaling pathways. These antagonists are pivotal tools in dissecting the physiological and pathological roles of RARs and hold therapeutic potential.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, quantitative data, experimental methodologies, and the impact of these pan-RAR antagonists on cellular signaling.

Core Mechanism of Action: Antagonism of Retinoic Acid Receptors

AGN 193109 and AGN 194310 are high-affinity, pan-specific antagonists of the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ.[1] In the absence of an agonist, RARs heterodimerize with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting corepressor proteins and inhibiting gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating the transcription of target genes.

AGN 193109 and AGN 194310 competitively bind to the ligand-binding pocket of RARs, preventing the binding of agonists. This action stabilizes the receptor in a conformation that favors the continued association with corepressors, thus actively repressing the transcription of RAR target genes.[1]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The potency of AGN 193109 and AGN 194310 has been quantified through various binding and cell-based assays. The following tables summarize the key quantitative data for these compounds.

Table 1: Binding Affinities (Kd) of AGN 193109 and AGN 194310 for RAR Subtypes

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| AGN 193109 | 2 | 2 | 3 |

| AGN 194310 | 3 ± 2 | 2 ± 1 | 5 ± 1 |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of AGN 194310 in Prostate Cancer Cell Lines

| Cell Line | Inhibition of Colony Formation (nM) | Inhibition of Cell Growth (nM) |

| LNCaP | 16 | ~250 |

| PC-3 | 18 | ~250 |

| DU-145 | 34 | ~250 |

Modulation of Cell Signaling Pathways

Beyond their primary role as RAR antagonists, these compounds have been shown to influence other significant signaling pathways, demonstrating the intricate crosstalk within cellular networks.

Canonical RAR/RXR Signaling Pathway Inhibition

The primary and most direct signaling event modulated by AGN 193109 and AGN 194310 is the inhibition of the canonical RAR/RXR pathway. By preventing agonist-induced transcriptional activation, these antagonists block the expression of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.

References

The Pharmacology of AGN 191976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 191976 is a potent and selective synthetic agonist of the Thromboxane A2 (TP) receptor. As a 9,11-cyclic carbonate derivative of prostaglandin F2α, it mimics the action of the endogenous ligand, thromboxane A2, a key mediator in processes such as vasoconstriction and platelet aggregation. Notably, this compound has demonstrated significant ocular hypotensive effects, suggesting its potential therapeutic application in ophthalmology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The TP receptor is primarily coupled to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction and platelet aggregation.[1]

Signaling Pathway Diagram

References

Preliminary Studies on AGN 191976 Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

AGN 191976 is a potent and selective thromboxane A2 (TP) receptor agonist. While specific public-domain toxicity studies on this compound are limited, this document provides a comprehensive overview of its pharmacological profile and potential toxicological liabilities based on its mechanism of action. This guide summarizes the known effects of TP receptor activation, outlines detailed experimental protocols for assessing potential toxicities, and presents key signaling pathways and experimental workflows through structured diagrams and tables. The information herein is intended to support further research and development of this and similar compounds.

Introduction

This compound is a synthetic analog of prostaglandin F2 alpha, specifically a 9,11-cyclic carbonate derivative, that acts as a potent agonist at the thromboxane A2 (TP) receptor. TP receptors are G-protein coupled receptors that, upon activation, mediate a range of physiological and pathophysiological responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Due to these potent biological activities, the safety and toxicity profile of any TP receptor agonist must be thoroughly investigated. This guide provides a foundational understanding of the potential toxicities associated with this compound by examining the known consequences of TP receptor activation.

Potential Toxicological Profile

The primary toxicity concerns for a TP receptor agonist like this compound stem from an exaggeration of its pharmacological effects. The following table summarizes the potential adverse effects based on the known physiological roles of the thromboxane A2 pathway.

| System | Potential Adverse Effect | Underlying Mechanism |

| Cardiovascular | Thrombosis, Myocardial Infarction, Stroke | Excessive platelet aggregation and vasoconstriction[1] |

| Pulmonary Hypertension | Vasoconstriction of pulmonary arteries | |

| Systemic Hypertension | Generalized vasoconstriction | |

| Gastrointestinal | Ischemia, Ulceration | Vasoconstriction of mesenteric arteries, reducing blood flow to the GI tract |

| Renal | Reduced Renal Blood Flow, Acute Kidney Injury | Constriction of renal afferent arterioles |

| Respiratory | Bronchoconstriction | Contraction of airway smooth muscle[2] |

Experimental Protocols for Toxicity Assessment

To thoroughly evaluate the toxicological profile of this compound, a battery of in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.

In Vitro Platelet Aggregation Assay

This assay assesses the potential of this compound to induce platelet aggregation, a key factor in thrombotic events.

Objective: To determine the concentration-response relationship of this compound-induced platelet aggregation.

Materials:

-

Human or animal blood collected in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound stock solution

-

Platelet aggregometer[3]

-

Agonists (e.g., ADP, collagen) for positive controls

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP).

-

Add varying concentrations of this compound to the PRP and record the change in light transmittance over time.

-

The increase in light transmission corresponds to the degree of platelet aggregation[4][5].

-

-

Data Analysis: Plot the maximum aggregation percentage against the log concentration of this compound to determine the EC50 (half-maximal effective concentration).

In Vitro Smooth Muscle Contraction Assay

This assay evaluates the effect of this compound on smooth muscle contraction, which is relevant for assessing cardiovascular, respiratory, and gastrointestinal side effects.

Objective: To quantify the contractile response of isolated smooth muscle tissue to this compound.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) from a suitable animal model.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.

-

Isometric force transducer and data acquisition system.

-

This compound stock solution.

-

Contractile agents (e.g., potassium chloride, phenylephrine) for positive controls.

Procedure:

-

Tissue Preparation: Dissect smooth muscle tissue into appropriate sizes and mount them in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.

-

Viability Check: Elicit a contractile response with a standard agent (e.g., KCl) to ensure tissue viability.

-

Concentration-Response Curve:

-

Data Analysis: Express the contractile response as a percentage of the maximal response to a reference agonist and plot against the log concentration of this compound to determine the EC50 and Emax (maximum effect).

In Vivo Cardiovascular Safety Pharmacology in a Conscious Animal Model

This study assesses the integrated cardiovascular effects of this compound in a whole-animal system.

Objective: To evaluate the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.

Materials:

-

Telemetry-implanted large animals (e.g., dogs, non-human primates).

-

Data acquisition system for continuous monitoring of cardiovascular parameters.

-

This compound formulation for intravenous or other appropriate route of administration.

-

Vehicle control.

Procedure:

-

Animal Acclimatization: Acclimatize telemetry-implanted animals to the study environment.

-

Baseline Recording: Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, heart rate, and ECG intervals) for a sufficient period before dosing.

-

Dosing: Administer escalating doses of this compound and vehicle control to different groups of animals.

-

Post-Dose Monitoring: Continuously monitor and record cardiovascular parameters for a defined period post-administration.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline at each dose level and compare them to the vehicle control group.

Signaling Pathways and Experimental Workflows

Thromboxane A2 (TP) Receptor Signaling Pathway

Activation of the TP receptor by this compound initiates a cascade of intracellular events primarily through Gq and G12/13 proteins. This leads to an increase in intracellular calcium, activation of protein kinase C, and Rho-mediated signaling, culminating in cellular responses like platelet aggregation and smooth muscle contraction.

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro assessment of this compound toxicity.

Caption: In Vitro Toxicity Screening Workflow.

Conclusion

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Airway smooth muscle: contraction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The platelet aggregometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of actomyosin and contraction in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGN 193109 (formerly AGN 191976) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 193109 is a potent and specific synthetic retinoid analog that functions as a high-affinity pan-antagonist for Retinoic Acid Receptors (RARs), with high affinity for RARα, RARβ, and RARγ subtypes.[1][2][3][4] It exhibits negligible affinity for Retinoid X Receptors (RXRs), making it a valuable tool for dissecting RAR-mediated signaling pathways in vitro.[1][3][5] These application notes provide detailed protocols for the utilization of AGN 193109 in cell culture experiments to investigate its effects on cell proliferation, apoptosis, and gene expression. The original query for "AGN 191976" is understood to be a typographical error, with the correct compound being the widely researched AGN 193109.

Mechanism of Action

AGN 193109 competitively binds to the ligand-binding pocket of RARs, preventing the binding of endogenous and synthetic RAR agonists like all-trans retinoic acid (ATRA). This blockade inhibits the conformational changes in the RAR/RXR heterodimer that are necessary for the dissociation of corepressors and recruitment of coactivators, thereby repressing the transcription of target genes. In some cellular contexts, AGN 193109 can also act as an inverse agonist.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of AGN 193109 activity.

| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | RARα | 2 nM | In vitro binding assay | [1][2][3] |

| RARβ | 2 nM | In vitro binding assay | [1][2][3] | |

| RARγ | 3 nM | In vitro binding assay | [1][2][3] | |

| IC50 | RARβ | ~0.15 nM | HEK 293T | [7] |

| Effective Concentration | - | 10 nM (half-maximal reversal of agonist effect) | ECE16-1 | [1][5] |

| - | 100 nM (complete reversal of agonist effect) | ECE16-1 | [1][5] | |

| - | 100 nM (induction of differentiation) | hPSCs | [2] | |

| - | 0.1 and 1 µM (increased mineralization) | VSMCs | [2] | |

| - | 10 nM - 1 µM (decreased cell viability) | NE-4C, R1, CD1-GFP ES cells | [8] |

Experimental Protocols

Preparation of AGN 193109 Stock Solution

Materials:

-

AGN 193109 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Warm the DMSO to room temperature.[1]

-

Prepare a 10 mM stock solution of AGN 193109 by dissolving the appropriate amount of powder in DMSO. Gentle warming may be required for complete dissolution.

-

Vortex briefly to ensure the solution is homogeneous.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Cell Viability/Proliferation Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

AGN 193109 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of AGN 193109 in complete cell culture medium from the stock solution. A typical concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest AGN 193109 treatment.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of AGN 193109 or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cells of interest

-

6-well cell culture plates

-

AGN 193109 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of AGN 193109 (e.g., 100 nM, 1 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.[9]

Gene Expression Analysis (RT-qPCR)

Materials:

-

Cells of interest

-

6-well cell culture plates

-

AGN 193109 stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Seed cells in 6-well plates and treat with AGN 193109 at the desired concentrations and for the appropriate duration.

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in AGN 193109-treated cells compared to vehicle-treated controls.

Visualizations

Caption: AGN 193109 Signaling Pathway.

Caption: General Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AGN 193109 - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cell type and gene-specific activity of the retinoid inverse agonist AGN 193109: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Optimal Concentration of RAR Antagonists for Inhibiting Retinoic Acid Receptor (RAR) Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1][2] Dysregulation of RAR signaling is implicated in various diseases, including cancer. Synthetic retinoids that can modulate RAR activity are therefore of significant interest for therapeutic development. This document provides detailed application notes and protocols for the use of potent pan-RAR antagonists, specifically AGN 193109 and AGN 194310, to inhibit RAR signaling. While the user requested information on AGN 191976, publicly available scientific literature predominantly focuses on AGN 193109 and AGN 194310 as potent and well-characterized RAR antagonists. It is possible that "this compound" is a less common compound or a typographical error.

Mechanism of Action

AGN 193109 and AGN 194310 are high-affinity pan-RAR antagonists, meaning they bind to all three RAR subtypes (α, β, and γ) without significant affinity for retinoid X receptors (RXRs).[3][4] By binding to the ligand-binding pocket of RARs, these antagonists prevent the conformational changes required for the recruitment of coactivators and subsequent activation of target gene transcription. This leads to the inhibition of RAR-mediated physiological and pharmacological effects.

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of AGN 193109 and AGN 194310 for inhibiting RAR function in various experimental settings.

Table 1: Binding Affinities (Kd) of AGN 193109 and AGN 194310 for RAR Subtypes

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| AGN 193109 | 2 | 2 | 3 |

| AGN 194310 | 3 | 2 | 5 |

Data sourced from MedchemExpress.[3][4]

Table 2: Effective Concentrations (IC50) of AGN 194310 for Inhibiting Colony Formation in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) |

| LNCaP | 16 |

| PC3 | 18 |

| DU-145 | 34 |

Data sourced from Hammond et al., 2001 as cited in related literature.

Signaling Pathway Diagram

The following diagram illustrates the canonical RAR signaling pathway and the point of inhibition by RAR antagonists.

Caption: RAR signaling pathway and antagonist inhibition.

Experimental Protocols

Competitive Binding Assay

This protocol is to determine the binding affinity of a test compound (e.g., AGN 193109/AGN 194310) to RARs by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat prostate cytosol (source of RARs)

-

[3H]-labeled retinoic acid (radioligand)

-

Test compound (AGN antagonist)

-

Scintillation cocktail

-

TEDG buffer (Tris, EDTA, DTT, Glycerol)

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound and a standard competitor (unlabeled retinoic acid).

-

In a 96-well plate, add the rat prostate cytosol preparation.

-

Add the serially diluted test compound or standard competitor to the wells.

-

Add a fixed concentration of [3H]-labeled retinoic acid to all wells.

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Harvest the contents of the wells onto filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kd can then be calculated using the Cheng-Prusoff equation.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the effect of an RAR antagonist on the ability of single cells to proliferate and form colonies.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

-

Complete cell culture medium

-

AGN 194310

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Culture the prostate cancer cells to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of AGN 194310 (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the antagonist every 2-3 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.

-

Plot the surviving fraction against the concentration of AGN 194310 to determine the IC50 value.

Caption: Workflow for Colony Formation Assay.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in cells treated with an RAR antagonist using Annexin V staining followed by flow cytometry.

Materials:

-

LNCaP cells

-

Complete cell culture medium

-

AGN 194310

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed LNCaP cells in culture plates and allow them to attach.

-

Treat the cells with the desired concentration of AGN 194310 (e.g., 1 µM) for a specified time (e.g., 72 hours). Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot for p21waf1 Expression

This protocol is for detecting changes in the expression of the cell cycle inhibitor p21waf1 in response to RAR antagonist treatment.

Materials:

-

LNCaP cells

-

AGN 194310

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p21waf1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat LNCaP cells with AGN 194310 for the desired time (e.g., 12 hours).

-

Lyse the cells in RIPA buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p21waf1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression of p21waf1. A loading control (e.g., β-actin or GAPDH) should be used for normalization.[5][6]

Conclusion

The pan-RAR antagonists AGN 193109 and AGN 194310 are potent inhibitors of RAR signaling. The optimal concentration for inhibition will vary depending on the cell type, the specific endpoint being measured, and the duration of treatment. For in vitro studies, concentrations in the low nanomolar to low micromolar range are typically effective. The provided protocols offer a starting point for researchers to investigate the effects of these antagonists on RAR-mediated cellular processes. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental system.

References

- 1. researchgate.net [researchgate.net]

- 2. RAR Pathway [gentarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. | BioWorld [bioworld.com]

- 5. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Application Notes and Protocols: Agrin (AGRN) as a Tool for Studying Cancer Cell Proliferation

A Note on the Topic: Initial searches for "AGN 191976" did not yield relevant results. The information presented here pertains to Agrin (AGRN), a proteoglycan that has been identified as a significant factor in cancer cell proliferation and metastasis. It is presumed that the user's interest lies in the molecular mechanisms of cancer cell growth, for which Agrin serves as a pertinent and well-documented subject of study.

Introduction

Agrin (AGRN) is a large proteoglycan recognized for its crucial role in the development of the neuromuscular junction.[1] Recent studies, however, have highlighted its function as an oncogenic factor in various cancers, including rectal, lung, thyroid, and oral squamous cell carcinoma.[2][3][4][5][6] Elevated expression of Agrin is often associated with aggressive tumor growth, metastasis, and poor prognosis.[2][7][8] These findings establish Agrin as a valuable tool for researchers and drug development professionals studying the mechanisms of cancer cell proliferation and for exploring novel therapeutic targets.

This document provides detailed application notes and experimental protocols for utilizing Agrin as a tool to investigate cancer cell proliferation.

Mechanism of Action

Agrin promotes cancer progression through the activation of several key signaling pathways. In rectal cancer, Agrin has been shown to elevate the activity of the WNT signaling pathway.[2][7] This is achieved by increasing the expression of downstream effectors such as Cyclin D1, c-Myc, phosphorylated GSK-3β, and phosphorylated β-catenin.[2][7] In other cancers, like cholangiocarcinoma, Agrin has been found to activate the Hippo signaling pathway, leading to the nuclear translocation of YAP. Additionally, Agrin has been implicated in activating the PI3K/AKT pathway in non-small cell lung cancer.[4][9]

Data Presentation

The following table summarizes the observed effects of Agrin modulation on various cancer cell lines as described in the literature.

| Cancer Type | Modulation of Agrin | Observed Effect on Cancer Cells | Key Signaling Molecules Affected | Reference |

| Rectal Cancer | Inhibition | Suppressed cell growth, invasion, and migration. | Decreased Cyclin D1, c-Myc, p-GSK-3β, p-β-catenin. | [2][7] |

| Rectal Cancer | Overexpression | Facilitated cell growth, invasion, and migration. | Increased Cyclin D1, c-Myc, p-GSK-3β, p-β-catenin. | [2][7] |

| Thyroid Cancer | Silencing | Decreased viability, proliferation, migration, and invasion. | Upregulation of Vimentin; Downregulation of N-cadherin and E-cadherin. | [4][5] |

| Oral Squamous Cell Carcinoma | Silencing | Reduced cell motility, proliferation, invasion, colony and tumor spheroid formation. | Reduced phosphorylation of FAK, ERK, and Cyclin D1. | [6] |

| Non-Small Cell Lung Cancer | Knockdown | Suppressed cell proliferation and metastasis. | Inhibition of PI3K/AKT pathway. | [9] |

| Cholangiocarcinoma | Overexpression | Promoted proliferation, colony formation, migration, invasion, and cell cycle progression. | Activation of the Hippo signaling pathway. | [10] |

| Cholangiocarcinoma | Knockdown | Inhibited proliferation, colony formation, migration, invasion, and cell cycle progression. | Inhibition of the Hippo signaling pathway. | [10] |

Mandatory Visualizations

Signaling Pathways

Caption: Agrin-activated WNT signaling pathway in cancer.

Experimental Workflow

Caption: Experimental workflow for studying Agrin's role.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is for assessing cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium.[11]

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

-

After incubation, introduce the experimental conditions (e.g., Agrin overexpression or knockdown).

-

At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.[11][12][13]

-

Incubate the plate for 1-4 hours in the incubator.[11][12][13]

-

Measure the absorbance at 450 nm using a microplate reader.[11][12][13]

-

The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

-

Treated and control cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Agrin, anti-β-catenin, anti-p-GSK-3β, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14][15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14][15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14][15][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]

Transwell Migration and Invasion Assay

This protocol is for assessing the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol or 70% ethanol for fixation

-

Crystal violet stain

Procedure:

-

For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[17]

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.[18][19]

-

Chemoattraction: Add complete medium to the lower chamber.[18][19]

-

Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C with 5% CO₂.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[19]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or 70% ethanol, and then stain with crystal violet.[17]

-

Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

References

- 1. Agrin - Wikipedia [en.wikipedia.org]

- 2. Agrin promotes the proliferation, invasion and migration of rectal cancer cells via the WNT signaling pathway to contribute to rectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lung Cancer: Investigating Protein Agrin’s Role in Treatment Resistance - Be part of the knowledge - ReachMD [reachmd.com]

- 4. Agrin is a novel oncogenic protein in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 12. toolsbiotech.com [toolsbiotech.com]

- 13. ptglab.com [ptglab.com]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

- 17. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Cell migration assay or Transwell assay [protocols.io]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application of a Pan-Retinoic Acid Receptor (RAR) Antagonist in Developmental Biology Research: A Focus on AGN 193109

Note on Compound Identity: Initial searches for "AGN 191976" identified it as a thromboxane A2-sensitive receptor agonist. It is highly probable that the intended compound for developmental biology research targeting retinoic acid signaling was "AGN 193109," a potent and extensively studied pan-Retinoic Acid Receptor (RAR) antagonist. This document will focus on the applications and protocols for AGN 193109.

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in embryonic development, regulating processes such as axial patterning, limb formation, and organogenesis. RA exerts its effects by binding to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. To study the specific roles of RA signaling in development, researchers utilize synthetic antagonists that can block the function of these receptors. AGN 193109 is a high-affinity, pan-RAR antagonist, meaning it inhibits all three RAR subtypes, making it a valuable tool for investigating the consequences of RA signaling disruption.

Mechanism of Action

AGN 193109 functions as a competitive antagonist at the ligand-binding domain of RARs. In the absence of an agonist like all-trans retinoic acid, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on the DNA, often in complex with corepressor proteins, to repress gene transcription. When an agonist binds, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription. AGN 193109 binds to the RARs but does not induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activation by endogenous or exogenous RA. Some studies also suggest it can act as an inverse agonist, promoting the recruitment of corepressors.

Signaling Pathway Diagram

Caption: Retinoic acid signaling pathway and its inhibition by AGN 193109.

Quantitative Data

The following tables summarize the key quantitative data for AGN 193109 from published research.

Table 1: Binding Affinity of AGN 193109 for Retinoic Acid Receptors

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

| RARα | 2 | [1] |

| RARβ | 2 | [1] |

| RARγ | 3 | [1] |

Note: AGN 193109 exhibits no significant affinity for Retinoid X Receptors (RXRs).

Table 2: In Vivo and In Vitro Experimental Parameters and Outcomes

| Application | Model System | Concentration / Dose | Treatment Duration | Key Outcome | Reference |

| Induction of Craniofacial Malformations | Pregnant Mice | 1 mg/kg (oral) | Single dose on day 8 postcoitum | Severe craniofacial and eye malformations in fetuses. | [2] |

| Inhibition of Retinoid-induced Toxicity | Hairless Mice | 1-, 4-, or 16-fold molar excess to TTNPB (topical) | 5 consecutive days | Dose-dependent blockage of skin flaking, abrasions, and splenomegaly induced by the RAR agonist TTNPB. | [3] |

| Promotion of Paraxial Mesoderm Differentiation | Mouse Embryonic Stem Cells | Not specified | During epiblast and mesoderm differentiation steps | Increased percentage of Tbx6+ cells (from 5.8% to 12.7%) and T+/Tbx6+ cells (from 2.4% to 14.1%) after five days. | [4] |

| Inhibition of Retinoid-dependent Growth | Human Ectocervical Epithelial (ECE16-1) Cells | 10 nM (half-reverses), 100 nM (completely reverses) | Not specified | Reversal of growth suppression induced by the RAR agonist TTNPB. | [1] |

| Elevation of CYP1A1 mRNA levels | Hepa-1c1c7 cells | 10⁻⁵ M | 4 to 8 hours | Maximal elevation of CYP1A1 mRNA, protein levels, and aryl hydrocarbon hydroxylase activity. | [2] |

| Rescue of RA-induced Anterior Truncations | Xenopus laevis embryos | 10⁻⁶ M | During gastrula stage | Rescues the development of eye pigment and cement gland in embryos treated with 10⁻⁶ M RA. | [5] |

Experimental Protocols

Protocol 1: Induction of Developmental Defects in Mouse Embryos

This protocol is based on studies investigating the teratogenic effects of RAR antagonism.

Objective: To induce craniofacial and eye malformations in mouse fetuses by administering AGN 193109 to pregnant dams.

Materials:

-

Pregnant mice (e.g., C57BL/6)

-

AGN 193109

-

Vehicle (e.g., corn oil)

-

Oral gavage needles

-

Standard animal housing and care facilities

Procedure:

-

Time-mate female mice and confirm pregnancy by checking for a vaginal plug (day 0 postcoitum).

-

On day 8 postcoitum, prepare a solution of AGN 193109 in the vehicle at a concentration that will deliver a 1 mg/kg dose.

-

Administer a single dose of the AGN 193109 solution or vehicle control to the pregnant mice via oral gavage.

-

Maintain the mice under standard animal care conditions.

-

On a designated day (e.g., day 18 postcoitum), euthanize the pregnant mice and collect the fetuses.

-

Examine the fetuses for gross morphological defects, particularly in the craniofacial region and eyes.

-

For more detailed analysis, fix the fetuses in an appropriate fixative (e.g., Bouin's solution or 4% paraformaldehyde) for histological sectioning and staining.

Experimental Workflow for In Vivo Mouse Studies

Caption: Workflow for studying the in vivo effects of AGN 193109 on mouse development.

Protocol 2: Directed Differentiation of Mouse Embryonic Stem Cells into Paraxial Mesoderm

This protocol is adapted from studies on the role of RAR signaling in stem cell fate decisions.[4]

Objective: To promote the differentiation of mouse embryonic stem cells (mESCs) into paraxial mesoderm using AGN 193109.

Materials:

-

Mouse embryonic stem cells (e.g., with a Tbx6 reporter)

-

mESC culture medium and differentiation medium

-

AGN 193109 (dissolved in DMSO)

-

Cell culture plates

-

Flow cytometer

-

Reagents for immunofluorescence or qRT-PCR

Procedure:

-

Culture mESCs under standard pluripotency-maintaining conditions.

-

To initiate differentiation, plate mESCs at an appropriate density in differentiation medium.

-

The differentiation protocol may involve a multi-step process, for example, first inducing an epiblast-like state.

-

Add AGN 193109 to the differentiation medium at the desired concentration during the epiblast and nascent mesoderm stages. A vehicle control (DMSO) should be run in parallel.

-